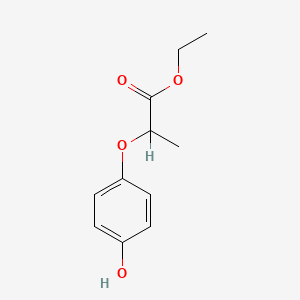

Ethyl 2-(4-hydroxyphenoxy)propanoate

Descripción

Significance and Research Context of Ethyl 2-(4-hydroxyphenoxy)propanoate

The relevance of this compound in scientific investigation is multifaceted, spanning from large-scale agricultural applications to specific biochemical and pharmaceutical studies.

This compound is a crucial intermediate in the synthesis of phenoxypropionic acid herbicides. google.com These herbicides are valued for their high efficiency and low toxicity. The compound serves as a key building block for prominent herbicides such as fenoxaprop-ethyl (B166152) and quizalofop-p-ethyl, which are used to control grassy weeds in a variety of crops. google.comgoogle.com The synthesis of quizalofop-p-ethyl, for example, can involve the reaction of R-(+)-2-(p-hydroxyphenoxy) ethyl propionate (B1217596) with 2,6-dichloro-quinoxaline. google.comwipo.int

In the realm of biochemical research, this compound is investigated for its capacity to modulate enzyme activity. evitachem.com Studies have explored its interaction with enzymes, particularly lipases. For instance, research has shown that lipases can be used for the enantioselective transesterification of racemic this compound, highlighting its role as a substrate in enzymatic reactions designed to produce specific enantiomers. It also plays a part in the biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid, another vital intermediate for herbicide production.

The molecular structure of this compound makes it a candidate for exploration in pharmaceutical development. evitachem.com It is being investigated as a potential precursor for pharmaceuticals aimed at addressing conditions related to inflammation and oxidative stress. Its ability to interact with biological molecules is a key factor in this potential application. evitachem.com

This compound belongs to the class of phenoxypropionic acid derivatives. evitachem.comgoogle.com This group of compounds is characterized by a phenoxy group linked to a propionic acid moiety. This structural class is significant in agricultural chemistry due to the herbicidal properties exhibited by many of its members. evitachem.com These herbicides are typically selective, targeting specific types of weeds while leaving crops unharmed. google.comgoogle.com

The compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The (R)-enantiomer is of particular interest because it is the biologically active form in many of its herbicidal applications. This has led to significant research into enantiomeric resolution—the separation of the racemic mixture into its individual enantiomers. Enzymatic resolution is a common method studied for this purpose. For example, modified lipase (B570770) from Aspergillus oryzae has demonstrated high efficiency and enantioselectivity in producing the (R)-isomer from a racemic mixture of this compound. The direct resolution of similar phenoxypropionic acids has also been achieved using chiral high-performance liquid chromatography (HPLC). nih.gov

Relationship to Parent Compounds and Metabolites

This compound is closely related to several other chemical compounds, either as a degradation product (metabolite) or as a derivative of a parent compound.

It is a primary metabolite of the herbicide Fenoxaprop-ethyl. evitachem.com Under acidic conditions, Fenoxaprop-ethyl can hydrolyze, breaking the ether linkage to form this compound and 6-chloro-2,3-dihydrobenzoxazol-2-one. evitachem.com Furthermore, this compound can be hydrolyzed to its corresponding acid, 2-(4-hydroxyphenoxy)propanoic acid (HPPA), which is another metabolite in the degradation pathway of Fenoxaprop-ethyl. evitachem.comgoogle.com

Table 2: Related Compounds and their Significance

| Compound Name | Relationship to this compound | Relevance |

|---|---|---|

| Fenoxaprop-ethyl | Parent Compound | A widely used herbicide from which this compound is formed as a primary metabolite through hydrolysis. evitachem.com |

| 2-(4-hydroxyphenoxy)propanoic acid (HPPA) | Metabolite/Acid form | Formed from the hydrolysis of the ester group in this compound. It is also a key intermediate in herbicide synthesis. evitachem.comgoogle.com |

| Quizalofop-p-ethyl | Synthesized Product | A selective herbicide synthesized using this compound as a key intermediate. google.com |

| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | Co-product of Degradation | Formed alongside this compound during the acidic hydrolysis of Fenoxaprop-ethyl. evitachem.com |

| Hydroquinone (B1673460) | Starting Material | A common raw material used in the synthesis of this compound. google.comchemicalbook.com |

Fenoxaprop-ethyl (FE) as the Parent Compound

Fenoxaprop-ethyl (FE) is the parent compound from which this compound is derived. evitachem.com FE belongs to the aryloxyphenoxypropionate class of herbicides, which are used to selectively control annual and perennial grass weeds in a variety of broad-leaved crops such as soybeans, rice, and wheat. acs.orgacs.orgepa.gov It functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for the biosynthesis of fatty acids in plants, thereby disrupting lipid formation and leading to weed death. acs.orgherts.ac.ukresearchgate.net Fenoxaprop-ethyl itself is often applied as an ester because this form is more readily absorbed by plants than the corresponding acid form. acs.orgacs.org

The degradation of Fenoxaprop-ethyl in aqueous environments is significantly influenced by pH and proceeds through distinct hydrolytic pathways. acs.orgnih.gov Studies conducted in aqueous buffer solutions show that FE's degradation kinetics are strongly pH-dependent, following first-order kinetics. acs.orgnih.govresearchgate.net The compound is relatively stable in neutral media (pH 6-7) but degrades rapidly in either acidic or basic conditions. acs.orgacs.orgnih.gov This pH-dependent hydrolysis leads to the formation of different sets of degradation products, highlighting two primary pathways. nih.govresearchgate.netacs.org In acidic environments, the ether linkage is cleaved, while under basic conditions, the ester bond is broken. acs.orgnih.gov

Under acidic conditions, specifically at a pH of 4 and 5, the hydrolysis of Fenoxaprop-ethyl proceeds via the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. acs.orgnih.govresearchgate.net This specific reaction yields two primary products: this compound (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). acs.orgacs.orgnih.govjcsp.org.pk The degradation rate of FE is notably faster in acidic conditions compared to neutral ones. For instance, at pH 4, the half-life of FE is approximately 3.2 days, which is about six times faster than at pH 6, where the half-life is 19 days. acs.orgacs.org

Table 1: Degradation of Fenoxaprop-ethyl (FE) at Different pH Levels

| pH Level | Degradation Pathway | Major Products | FE Half-Life (at 30°C) |

|---|---|---|---|

| Acidic (pH 4-5) | Cleavage of benzoxazolyl-oxy-phenyl ether linkage | This compound (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | 3.2 days (at pH 4.0) |

| Neutral (pH 6-7) | Concurrent acid and base-catalyzed pathways | EHPP, CDHB, and Fenoxaprop (B166891) (FA) | 19 days (at pH 6.0) |

| Basic (pH 8-10) | Cleavage of the ester bond | Fenoxaprop (FA) | 0.07 days (at pH 10.0) |

This table is based on data from references acs.orgacs.orgnih.govresearchgate.netacs.org.

Fenoxaprop (FA) as an Acid Metabolite

Fenoxaprop (FA) is the carboxylic acid metabolite of Fenoxaprop-ethyl. epa.govnih.gov It is formed primarily under basic (alkaline) conditions (pH 8-10) through the hydrolysis of the ester bond of the parent compound. evitachem.comacs.orgnih.gov This conversion from the ethyl ester form to the free acid is a critical step in its herbicidal activity, as the acid form is the active inhibitor of the ACCase enzyme. researchgate.net In field conditions, Fenoxaprop-ethyl dissipates rapidly in soil, often with a half-life of less than a few days, converting into Fenoxaprop acid, which is more persistent. nih.govnih.gov

2-(4-hydroxyphenoxy)propanoic Acid (HPPA) as a Further Degradation Product

2-(4-hydroxyphenoxy)propanoic acid (HPPA) is another significant metabolite in the degradation cascade of Fenoxaprop-ethyl. evitachem.comresearchgate.net It is identified as a further degradation product in environmental fate studies conducted in water-sediment microcosms. researchgate.netresearchgate.net HPPA is structurally similar to EHPP but lacks the ethyl group on the propanoate moiety, indicating it can be formed through the hydrolysis of EHPP. evitachem.com

6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) as a Co-product of Hydrolysis

During the acidic hydrolysis of Fenoxaprop-ethyl, 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) is formed concurrently with EHPP. evitachem.comacs.orgnih.gov The formation of CDHB results from the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. evitachem.comacs.orgacs.org This compound is not only a product of hydrolysis but is also formed through other degradation processes like photolysis and biodegradation. acs.org The presence of both CDHB and EHPP in acidic aqueous environments is a key indicator of the specific degradation pathway of the parent herbicide Fenoxaprop-ethyl. acs.orgnih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSHPJWNMPBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983966 | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65343-67-1 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65343-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065343671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 4 Hydroxyphenoxy Propanoate

Classical Esterification Approaches

Esterification represents a fundamental and widely employed method for producing Ethyl 2-(4-hydroxyphenoxy)propanoate. evitachem.com This approach involves the direct reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst to facilitate the formation of the ester linkage. evitachem.comceon.rs

The most conventional synthesis involves the direct esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol (B145695). evitachem.com This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and typically requires heating to reflux temperatures to drive the equilibrium towards the formation of the ester and water. evitachem.comyoutube.com The general reaction is as follows:

2-(4-hydroxyphenoxy)propanoic acid + Ethanol ⇌ this compound + Water evitachem.com

This process is reversible, and strategies are often employed to remove the water as it forms, thereby shifting the equilibrium to favor a higher yield of the desired ester product. ceon.rs One patented method describes preparing the ester by adding 2-(4-hydroxyphenoxy)propionic acid and toluene (B28343) to a reaction kettle, followed by the batchwise addition of ethanol while maintaining a temperature of 70°C. google.com

Achieving high yield and maintaining chiral purity are critical aspects of synthesizing this compound, particularly for its biologically active (R)-enantiomer. Optimization of reaction parameters such as temperature, catalyst concentration, and reactant molar ratios is essential.

Key Optimization Parameters:

Temperature: Increasing the reaction temperature generally accelerates the rate of ester formation. ceon.rs Studies on similar esterifications show a significant increase in ester yield when the temperature is raised from 35°C to 65°C. ceon.rs

Molar Ratio: Using an excess of the alcohol (ethanol) can shift the reaction equilibrium to favor the product, thereby increasing the yield. ceon.rs

Catalyst: The choice and amount of catalyst are crucial. While strong mineral acids like H₂SO₄ are common, solid acid catalysts such as Amberlyst-15 are also used. evitachem.com

For industrial applications, advanced techniques like continuous flow processes can significantly enhance yield and purity. evitachem.com A continuous flow system using an Amberlyst-15 solid acid catalyst has been shown to achieve a 95% yield, outperforming traditional batch reactors which are limited by equilibrium constraints. evitachem.com

Maintaining chiral purity is paramount when synthesizing the enantiomerically pure (R)-isomer. One method involves the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate, which proceeds with a Walden inversion to produce the (R)-configuration of the final product with high optical purity (up to 99.9%). researchgate.net

| Parameter | Condition/Method | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Amberlyst-15 (Solid Acid) in Continuous Flow Reactor | Achieves up to 95% yield, surpassing batch reactors (85% yield). Reduces side reactions. | evitachem.com |

| Temperature | Increase from 35°C to 65°C | Increases reaction rate and yield of the ester. | ceon.rs |

| Chiral Synthesis | Reaction with ethyl (S)-O-(p-toluenesulfonyl)lactate | Produces (R)-enantiomer with high optical purity (99.9%) via Walden inversion. | researchgate.net |

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the catalyst. Common laboratory and industrial purification techniques include recrystallization and column chromatography.

Recrystallization: This technique is used to obtain high-purity crystalline products. The crude ester is dissolved in a suitable hot solvent or solvent mixture, such as toluene and hexane (B92381), and then allowed to cool. google.com As the solution cools, the solubility of the ester decreases, causing it to crystallize out, leaving impurities behind in the solvent. google.com The purified crystals can then be separated by filtration. google.com A purity of over 99% can be achieved with this method. google.com

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. chemicalbook.com In this method, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. chemicalbook.comgoogle.com A solvent or solvent mixture (eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. chemicalbook.comgoogle.com A mixture of petroleum ether and ethyl acetate (B1210297) is a reported eluent for this separation. google.com

Esterification of 2-(4-hydroxyphenoxy)propanoic Acid with Ethanol under Acidic Catalysis

Nucleophilic Substitution Reactions

An alternative to esterification is the use of nucleophilic substitution reactions. This pathway can offer high selectivity and yield under specific conditions.

A patented method describes a two-step synthesis of R-(+)-2-(4-hydroxyphenoxy)propanoate starting from hydroquinone (B1673460) and ethyl tosylate. google.com This process involves the initial formation of a phenoxide salt followed by a nucleophilic attack on the ethyl tosylate. google.com

Salinization: Hydroquinone is converted to its corresponding salt. google.com

Condensation: The hydroquinone salt reacts with ethyl tosylate to form the final product. google.com

This method is noted for its mild conditions, proceeding at room temperature and normal pressure, which enhances safety and simplicity. google.com

The first step in this synthetic route is the salinization of hydroquinone. google.com This is achieved by reacting hydroquinone with an alkali, such as sodium carbonate, in the presence of a phase transfer catalyst. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent under an inert nitrogen atmosphere to prevent the oxidation of hydroquinone. google.comgoogle.com

Detailed Salinization Process:

Reactants: Hydroquinone, an alkali (e.g., sodium carbonate), and a phase transfer catalyst (e.g., PEG-1500) are combined in a solvent like xylene. chemicalbook.comgoogle.com

Conditions: The mixture is heated in an oil bath at temperatures ranging from 80-140°C for a period of 0.5 to 4 hours. google.com

Product: This process yields a salinization product, the 4-sodium hydroxyphenol intermediate, which is then used directly in the subsequent condensation step without isolation. google.com

| Step | Description | Key Reagents & Conditions | Reference |

|---|---|---|---|

| 1. Salinization | Formation of a hydroquinone salt (phenoxide). | Hydroquinone, alkali (e.g., sodium carbonate), phase transfer catalyst, solvent (e.g., xylene), 80-140°C, 0.5-4 h, N₂ atmosphere. | chemicalbook.comgoogle.com |

| 2. Condensation | Nucleophilic substitution reaction between the phenoxide and ethyl tosylate. | Salinization product, ethyl tosylate solution. Dropwise addition over several intervals, reaction for 2-20 hours at room temperature. | google.com |

Two-step Nucleophilic Substitution using Hydroquinone and Ethyl Tosylate

Condensation with Ethyl Tosylate

A significant method for synthesizing the R-(+)-enantiomer of this compound involves the condensation of hydroquinone with an ethyl lactate (B86563) derivative bearing a tosylate leaving group. google.com This process is typically a two-step nucleophilic substitution.

The initial step involves the salinization of hydroquinone. google.com Hydroquinone is reacted with an alkali in a solvent under an inert atmosphere, such as nitrogen, to form a phenoxide salt intermediate, for instance, 4-sodium hydroxyphenol. In the second step, a solution of ethyl tosylate is added to the salinization product. google.com The reaction proceeds via nucleophilic attack of the phenoxide on the ethyl tosylate, displacing the tosylate group to form the desired ether linkage. The final product is then isolated and purified. google.com This method is noted for its use of commercially available ethyl tosylate and for producing the product with high yield. google.com

| Step | Reactants | Conditions | Product |

| 1. Salinization | Hydroquinone, Alkali, Phase Transfer Catalyst | 80–140 °C, 0.5-4 hours, N₂ atmosphere | Salinization Intermediate (e.g., 4-sodium hydroxyphenol) |

| 2. Condensation | Salinization Intermediate, Ethyl Tosylate Solution | Room temperature, 2-20 hours | R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596) google.com |

Phase Transfer Catalysis Conditions

Phase-transfer catalysis (PTC) is a powerful technique employed to facilitate the reaction between reactants in different phases, such as a solid-liquid system. google.comcapes.gov.br In the synthesis of this compound, PTC is used to enhance the reaction between hydroquinone and an alkylating agent under alkaline conditions. google.comevitachem.com

This methodology involves reacting hydroquinone with an alkali and a phase transfer catalyst in a suitable solvent. google.com The catalyst, often a quaternary ammonium (B1175870) salt or a poly(ethylene glycol) (PEG), transports the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the electrophile occurs. chemicalbook.comnih.gov For instance, hydroquinone can be reacted with ethyl 2-chloropropionate in the presence of K₂CO₃ and PEG-1500 in xylene at 120°C to yield racemic this compound. evitachem.com Another patented method utilizes a phase transfer catalyst with hydroquinone and ethyl tosylate. google.com The use of PTC offers several advantages, including milder reaction conditions, reduced side reactions, and simplified work-up procedures. google.comijche.com

Table of Phase Transfer Catalysis Conditions

| Catalyst | Base | Solvent | Temperature | Reactants | Reference |

|---|---|---|---|---|---|

| PEG-1500 | K₂CO₃ | Xylene | 120°C | Hydroquinone, Ethyl 2-chloropropionate | evitachem.com |

| Phase Transfer Catalyst | Alkali | Not Specified | 80-140°C (Step 1), RT (Step 2) | Hydroquinone, Ethyl Tosylate | google.com |

| Tetra-n-hexylammonium bromide | K₂CO₃ | Chlorobenzene | 50°C | p-nitrophenol, Ethyl 2-bromoacetate* | ijche.comijche.com |

*Note: This example illustrates a similar PTC reaction for context.

Synthesis from Ethyl DL-2-bromopropionate and Hydroquinone

A common route to this compound involves the Williamson ether synthesis, reacting a salt of hydroquinone with an ethyl 2-halopropionate, such as Ethyl DL-2-bromopropionate. google.comprepchem.com To prevent the formation of diether byproducts, a monoprotected hydroquinone derivative, like hydroquinone monobenzyl ether, is often used as the starting material. google.comprepchem.com

The synthesis proceeds by dissolving the hydroquinone monobenzyl ether and ethyl 2-bromopropionate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. google.comprepchem.com A base, such as potassium hydroxide (B78521) or sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide. google.comprepchem.com This phenoxide then displaces the bromide from ethyl 2-bromopropionate. google.com The reaction is typically stirred at room temperature for several hours. google.comprepchem.com Following the reaction, a deprotection step is necessary to remove the protecting group (e.g., benzyl (B1604629) group) to yield the final product. google.com

Stereoselective Synthesis and Enantiomeric Purity

This compound contains a chiral center, and its stereochemistry is crucial, particularly for applications in agrochemicals and pharmaceuticals where one enantiomer often exhibits the desired biological activity. Therefore, significant research has been dedicated to stereoselective synthesis and the determination of enantiomeric purity. evitachem.com

The R-(+)-enantiomer is often the target compound and is described as a key chiral building block. Methods to obtain high chiral purity include asymmetric synthesis and enzymatic resolution, with subsequent validation of enantiomeric excess using analytical techniques like chiral HPLC. evitachem.com

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a specific enantiomer of a chiral compound. For this compound, this can involve using a chiral starting material or a chiral catalyst. One approach involves the Mitsunobu reaction, where a phenol (B47542) is reacted with a chiral lactate ester in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). nih.gov For example, the synthesis of a structurally similar compound, methyl (S)-2-(4-benzoylphenoxy)propanoate, was achieved by reacting 4-hydroxybenzophenone (B119663) with methyl D-(+)-lactate, demonstrating a method that could be adapted. nih.gov

Another key strategy is the use of enzymes in a synthetic capacity, not just for resolution. Recombinant Pichia pastoris expressing Aspergillus oryzae lipase (B570770) can directly synthesize (R)-EHPP from 2-(4-hydroxyphenoxy)propionic acid and ethanol in non-aqueous media, achieving high yield and enantiomeric excess. evitachem.com These methods are valuable as they can provide direct access to the desired enantiomer, potentially reducing the need for resolution steps. evitachem.com

Enzymatic Resolution for Chiral Purity

Enzymatic resolution is a widely used and effective method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes, typically lipases, which preferentially catalyze the reaction of one enantiomer over the other. evitachem.comscielo.brresearchgate.net

For this compound, racemic mixtures can be resolved through enantioselective hydrolysis catalyzed by lipases. evitachem.com For example, whole cells of Aspergillus oryzae WZ007 have been shown to preferentially hydrolyze the (S)-enantiomer of racemic EHPP. evitachem.com This leaves the desired (R)-EHPP unreacted, which can then be separated. Under optimal conditions (pH 8.0, 30°C), this method can yield (R)-EHPP with an enantiomeric excess (e.e.) of 99.2% at a conversion of 50.1% within 2 hours. evitachem.com The use of lipases from sources like Candida rugosa has also proven effective in the resolution of the corresponding acid methyl ester, achieving high enantiomeric excess. capes.gov.br

Enzymatic Resolution of Racemic EHPP

| Enzyme/Organism | Selectivity | Conditions | Result | Reference |

|---|---|---|---|---|

| Aspergillus oryzae WZ007 whole cells | Preferential hydrolysis of (S)-enantiomer | pH 8.0, 30°C, 2 hours | (R)-EHPP with 99.2% e.e. at 50.1% conversion | evitachem.com |

| Aspergillus oryzae lipase (modified) | Transesterification of racemic EHPP | pH 7.0, 30°C, THF cosolvent | >99% e.e. of the (R)-isomer within 2 hours |

Chiral HPLC for Purity Validation

After performing a stereoselective synthesis or an enzymatic resolution, it is essential to validate the enantiomeric purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. mdpi.com This differential interaction leads to different retention times for the R- and S-enantiomers, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be accurately calculated. This validation is a critical final step to confirm the success of any asymmetric synthesis or resolution protocol for this compound. mdpi.com

Synthesis of Precursors

A significant synthetic route to (R)-2-(4-hydroxyphenoxy)propanoic acid begins with the raw materials phenol and S-2-chloropropionic acid. google.com This process is characterized by an initial alkylation reaction, followed by a regioselective halogenation and a subsequent nucleophilic substitution to install the hydroxyl group. google.com

The first major step is an alkylation reaction where phenol is treated with S-2-chloropropionic acid or its salt. google.com This reaction is typically conducted in a closed system under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.com The presence of a base, like sodium hydroxide, and water is essential for the reaction to proceed. google.com The mixture is heated to a temperature range of 50-70 °C for a duration of 4 to 6 hours. google.com The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to ensure the conversion of S-2-chloropropionic acid is complete, ideally exceeding 99.5%. google.com Following the reaction, the mixture is cooled and then acidified, which causes the crude 2-phenoxypropionic acid to precipitate. google.com This crude product can be purified by recrystallization from water to achieve a high purity of over 99%. google.com One documented example of this procedure resulted in a 95% yield of 2-phenoxypropionic acid with a purity of 99.3%. google.com

The second phase of this synthesis involves the halogenation of the prepared 2-phenoxypropionic acid. google.com This step is crucial for introducing a leaving group at the para-position (position 4) of the phenyl ring, which will later be replaced by a hydroxyl group. The 2-phenoxypropionic acid is dissolved in water, and a catalyst is added. google.com A halogenating agent, such as N-Bromosuccinimide (NBS), is then introduced to the mixture at a controlled temperature of 20-30 °C. google.com The reaction is allowed to proceed for approximately 8 hours at this temperature. google.com

The final key transformation is the conversion of the 2-(4-halogenated phenoxy)propionic acid into the desired (R)-2-(4-hydroxyphenoxy)propanoic acid. This is achieved by reacting the halogenated intermediate with an alkali solution and a third catalyst under sealed conditions and micro-pressure at an elevated temperature of 150-160 °C. google.com After the reaction is complete, the final product is isolated through filtration and acidification. google.com This method is advantageous as it utilizes readily available starting materials and involves a purification process that yields a high-purity product. google.com

Table 1: Summary of Reaction Parameters for the Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic Acid

| Step | Reactants | Catalysts/Reagents | Temperature (°C) | Duration (hours) | Key Outcome |

|---|---|---|---|---|---|

| Alkylation | Phenol, S-2-chloropropionic acid, Sodium hydroxide, Water | DMF, triethylamine, pyridine, sodium carbonate, or others google.com | 50-70 | 4-6 | 2-phenoxypropionic acid google.com |

| Halogenation | 2-phenoxypropionic acid, Water | Halogenating agent (e.g., NBS), Catalyst (e.g., DMF) google.com | 20-30 | 8 | 2-(4-halogenated phenoxy)propionic acid google.com |

| Hydroxylation | 2-(4-halogenated phenoxy)propionic acid, Alkali solution | Catalyst | 150-160 | - | (R)-2-(4-hydroxyphenoxy)propanoic acid google.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-(4-hydroxyphenoxy)propanoic acid |

| Phenol |

| S-2-chloropropionic acid |

| Sodium hydroxide |

| 2-phenoxypropionic acid |

| N-Bromosuccinimide (NBS) |

| 2-(4-halogenated phenoxy)propionic acid |

| Dimethylformamide (DMF) |

| Triethylamine |

| Pyridine |

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Hydroxyphenoxy Propanoate

Hydrolytic Stability and Degradation Kinetics

Hydrolysis, or the chemical breakdown of the compound by reaction with water, is a significant degradation pathway for Ethyl 2-(4-hydroxyphenoxy)propanoate. This process involves the cleavage of the ester bond to yield 2-(4-hydroxyphenoxy)propanoic acid and ethanol (B145695). libretexts.org The rate of this reaction is highly dependent on the pH of the aqueous environment.

The hydrolysis of esters is subject to catalysis by both acids and bases. libretexts.org Consequently, the stability of this compound is significantly influenced by pH.

Acidic Conditions (pH < 7): In the presence of a strong acid catalyst, the hydrolysis reaction is accelerated. libretexts.org This acid-catalyzed hydrolysis is a reversible process. libretexts.org For related aryloxyphenoxypropionate compounds like fenoxaprop-p-ethyl (B1329639), acid-catalyzed hydrolysis is a known degradation mechanism. google.com A patented synthesis method describes the hydrolysis of a similar compound by refluxing with ethanol and concentrated hydrochloric acid, illustrating its susceptibility to acidic environments. prepchem.com

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally slow. nih.govnih.gov

Alkaline Conditions (pH > 7): Basic hydrolysis, also known as saponification, occurs when an ester is treated with a base such as sodium hydroxide (B78521). libretexts.org This reaction is effectively irreversible and typically proceeds faster than acid-catalyzed hydrolysis, yielding an alcohol and a carboxylate salt. libretexts.orgchemrxiv.org The rate of hydrolysis increases with a rise in pH due to the increased concentration of hydroxide ions, which act as nucleophiles. nih.govnih.gov A synthesis procedure for the parent acid involves hydrolyzing the ethyl ester with a 10% sodium hydroxide solution over 2-4 hours at room temperature, demonstrating its reactivity under basic conditions. google.com

The following table illustrates the general effect of pH on the rate of hydrolysis for a typical ester like this compound.

Table 1: Illustrative Influence of pH on Hydrolysis Rate

| pH Condition | Catalyst | Relative Rate of Hydrolysis |

|---|---|---|

| Strongly Acidic (e.g., pH 1-3) | H⁺ | Fast |

| Neutral (e.g., pH 7) | None (Water) | Slow |

| Strongly Alkaline (e.g., pH 11-13) | OH⁻ | Very Fast |

Given its susceptibility to degradation, stabilizers can be employed to enhance the shelf-life of formulations containing this compound or related compounds.

pH Buffers: To mitigate acid- or base-catalyzed hydrolysis, buffer systems can be used. A patent for the related herbicide fenoxaprop-ethyl (B166152) describes the use of a buffer system, such as an amine-containing material, to maintain the pH of a formulation within a stable range, typically between 4 and 10. google.com By preventing significant shifts to highly acidic or alkaline conditions, these buffers minimize the rate of hydrolytic degradation. google.com

Antioxidants/Reducing Agents: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored by-products. epo.org During the synthesis of the parent acid, a mild reducing agent like sodium bisulphite can be used to prevent the oxidation of the hydroquinone (B1673460) raw material. epo.org While this applies to the synthesis precursor, the principle of using antioxidants to protect the phenol (B47542) moiety from oxidative degradation is relevant for ensuring the stability of the final ester product as well.

Oxidation Reactions

The phenolic component of the molecule is a primary site for oxidation.

The hydroxyl group attached to the phenyl ring can be oxidized to produce quinone derivatives. evitachem.com This reaction is a characteristic transformation for phenols. The process typically involves the use of strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, which facilitate the conversion of the hydroxyl group into a carbonyl group, resulting in a quinone structure. evitachem.com

Reduction Reactions

The ester functional group is susceptible to reduction by powerful reducing agents.

The ester group in this compound can be reduced to a primary alcohol, yielding (R)-2-(4-hydroxyphenoxy)propanol. evitachem.com This transformation requires a potent reducing agent, as weaker agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent commonly cited for this type of ester reduction. evitachem.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. libretexts.org Subsequent steps lead to the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated during workup to form the primary alcohol. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional group that can participate in nucleophilic substitution reactions. In these reactions, the nucleophilic oxygen of the hydroxyl group can be replaced by other functional groups, typically after being converted into a better leaving group or under basic conditions that deprotonate the phenol to form a more reactive phenoxide ion. evitachem.com

One of the primary transformations involving this hydroxyl group is its conversion to an ether, a reaction known as etherification. This is often achieved by reacting the compound with an alkyl halide or another suitable electrophile in the presence of a base. The base deprotonates the hydroxyl group, forming a phenoxide, which then acts as a nucleophile to attack the electrophile.

A patented method for synthesizing the (R)-enantiomer of this compound utilizes a two-step nucleophilic substitution process. This process highlights the reactivity of related phenolic structures. In the initial step, hydroquinone is reacted with an alkali in the presence of a phase transfer catalyst to generate a 4-sodium hydroxyphenol intermediate. Subsequently, this intermediate undergoes nucleophilic substitution with an ethyl tosylate solution. A similar principle applies to the hydroxyl group of this compound itself, where it can be targeted for substitution reactions.

The following table summarizes a representative nucleophilic substitution reaction involving a similar phenolic precursor, illustrating the conditions that can be adapted for this compound.

Table 1: Example Conditions for Nucleophilic Substitution

| Parameter | Condition | Reactant | Purpose |

| Step 1: Salinization | 80–140 °C, 0.5 to 4 hours, N₂ atmosphere | Hydroquinone, Alkali, Phase Transfer Catalyst | To generate a reactive phenoxide intermediate. |

| Step 2: Substitution | Room Temperature, 2 to 20 hours | Ethyl Tosylate Solution | To introduce the ethyl propanoate moiety via substitution. |

Biotransformation and Enzymatic Reactions

This compound is subject to various biotransformation and enzymatic reactions, playing a role as both a substrate and a precursor in significant biochemical pathways. These transformations are often stereoselective, targeting or producing specific enantiomers of the compound.

A significant metabolic pathway for this compound is its conversion to R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), also known as HPOPA. evitachem.com This acid is a critical intermediate in the industrial synthesis of several enantiomerically pure phenoxypropionic acid herbicides, such as fenoxaprop-P-ethyl. nih.gov The conversion involves the hydrolysis of the ethyl ester group of the parent compound.

This biotransformation can be achieved with high efficiency and enantioselectivity using various enzymatic and whole-cell systems. For example, lipases are enzymes that can catalyze this hydrolysis. Research has demonstrated the utility of whole-cell biotransformation using Escherichia coli expressing specific enzymes to achieve this conversion. evitachem.com

Table 2: Biotransformation Methods for Related Compounds

| Method | Biocatalyst | Reaction | Product | Key Findings |

| Whole-Cell Biotransformation | Escherichia coli expressing Rhodococcus carbonyl reductase | Conversion of ethyl 2-oxo-4-phenoxypropanoate | (R)-EHPP | Achieved 99% enantiomeric excess (e.e.) and 48% isolated yield. evitachem.com |

| Enzymatic Kinetic Resolution | Modified Aspergillus oryzae lipase (B570770) | Transesterification of racemic this compound | (R)-isomer | >99% e.e. achieved in 2 hours with high enantioselectivity (E > 200). |

| Enzymatic Stereoselective Esterification | Recombinant Pichia pastoris-expressed lipase (AOL) | Esterification of 2-(4-hydroxyphenoxy)propionic acid and ethanol | (R)-EHPP | Achieved 78% yield and 98% e.e. in non-aqueous media. evitachem.com |

Advanced Characterization and Analytical Methodologies for Ethyl 2 4 Hydroxyphenoxy Propanoate

Spectroscopic Techniques

Spectroscopy is indispensable for elucidating the molecular structure of Ethyl 2-(4-hydroxyphenoxy)propanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton (¹H) NMR analysis provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the phenoxy ring, the protons of the ethyl ester group, and the protons of the propanoate backbone. The chemical shifts (δ), splitting patterns (multiplicities), and integration values are key to assigning each signal to its respective proton.

¹H NMR Spectral Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (propanoate) | 1.5 - 1.6 | Doublet (d) | 3H |

| -CH₃ (ethyl ester) | 1.2 - 1.3 | Triplet (t) | 3H |

| -CH₂- (ethyl ester) | 4.1 - 4.3 | Quartet (q) | 2H |

| -CH- (propanoate) | 4.6 - 4.8 | Quartet (q) | 1H |

| Aromatic -CH- (ortho to -OH) | 6.7 - 6.8 | Multiplet | 2H |

| Aromatic -CH- (ortho to -O-) | 6.8 - 6.9 | Multiplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (propanoate) | 18 - 20 |

| -C H₃ (ethyl ester) | 14 - 15 |

| -C H₂- (ethyl ester) | 61 - 63 |

| -C H- (propanoate) | 72 - 74 |

| Aromatic C -H | 115 - 122 |

| Aromatic C -OH | 150 - 152 |

| Aromatic C -O- | 153 - 155 |

| C =O (ester carbonyl) | 172 - 174 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thepharmajournal.com In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. phytojournal.com As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification based on its unique fragmentation pattern and retention time. This technique is highly effective for purity assessment and the identification of the compound in complex mixtures. thepharmajournal.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. mdpi.com For this compound (C₁₁H₁₄O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is critical for confirming the identity of the compound in metabolic studies or as a reference standard. mdpi.com The analysis of different ionized species (adducts) further strengthens the identification. uni.lu

Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₅O₄]⁺ | 211.09648 |

| [M+Na]⁺ | [C₁₁H₁₄O₄Na]⁺ | 233.07842 |

| [M+K]⁺ | [C₁₁H₁₄O₄K]⁺ | 249.05236 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its molecular structure. While specific spectra for this exact compound are not widely published, data from structurally similar compounds and general spectroscopic principles allow for the prediction of its key vibrational modes. walshmedicalmedia.comresearchgate.net

Key expected FT-IR absorption bands include:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

C-H stretching vibrations from the aromatic ring and the aliphatic ethyl and methyl groups are expected to appear in the 3100-2850 cm⁻¹ range. researchgate.net

A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching of the ester functional group.

C-O-C stretching vibrations from the ether linkage and the ester group will likely produce bands in the 1250-1050 cm⁻¹ region. researchgate.net

These spectral features provide a unique fingerprint for the molecule, aiding in its identification and quality control. The analysis of these bands is often supported by computational studies, such as Density Functional Theory (DFT), to provide a more detailed assignment of the vibrational modes. walshmedicalmedia.comresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule, particularly for non-polar bonds. For this compound, FT-Raman spectroscopy can be used to further confirm its structure. walshmedicalmedia.comresearchgate.net

Expected characteristic peaks in the FT-Raman spectrum would include:

Strong bands corresponding to the aromatic ring stretching vibrations.

Signals from the C-H stretching and bending modes of the aliphatic and aromatic portions of the molecule.

Vibrations associated with the C=O and C-O bonds of the ester group.

The combination of FT-IR and FT-Raman data offers a more complete vibrational analysis of the compound. walshmedicalmedia.comresearchgate.net In recent years, there has been growing interest in applying DFT calculations to help interpret the vibrational spectroscopic data of pharmaceutical and agricultural chemicals. walshmedicalmedia.com

Chromatographic Separations

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. bldpharm.comheraldopenaccess.us This technique offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments. heraldopenaccess.us The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. For compounds like this compound, reversed-phase HPLC is commonly employed.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | A gradient or isocratic mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. | Elutes the compound from the column, with the specific composition determining the retention time and resolution. |

| Detector | UV detector, typically set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm or 280 nm). | Allows for the detection and quantification of the compound as it elutes from the column. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of this compound. google.comnih.gov The separation is based on the differential partitioning of the compound between the stationary phase (typically silica gel on a glass or aluminum plate) and the mobile phase. nih.gov

| Parameter | Material/Solvent | Function |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | A polar adsorbent that interacts with the compound. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common system is a 20:1 mixture of petroleum ether and ethyl acetate (B1210297). google.com | The solvent system carries the compound up the plate at a rate dependent on its polarity and affinity for the stationary phase. |

| Visualization | UV light (254 nm) or staining with a suitable reagent. | Allows for the observation of the separated spots on the TLC plate. |

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system.

Silica Gel Column Chromatography for Purification

For the purification of this compound on a larger scale, silica gel column chromatography is the method of choice. google.comchemicalbook.com This technique allows for the separation of the desired compound from starting materials, by-products, and other impurities. nih.govprepchem.com The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column to selectively elute the components. orgsyn.orgrsc.orgyoutube.com

The selection of the eluent is critical and is often guided by preliminary TLC analysis. youtube.com A solvent system that provides good separation on a TLC plate will likely work well for column chromatography. For this compound, a gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective. For instance, a mixture of petroleum ether and ethyl acetate, with an increasing proportion of ethyl acetate, can be used. google.com In some procedures, a mixture of dichloromethane (B109758) and acetone (B3395972) is employed. youtube.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Enantiomeric Excess Determination

This compound is a chiral molecule, and its biological activity can be highly dependent on its stereochemistry. Therefore, determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is crucial. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. heraldopenaccess.usuma.es

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation.

| Parameter | Details | Significance |

|---|---|---|

| Chiral Stationary Phase (CSP) | Examples include polysaccharide-based columns like Chiralpak IA. rsc.org | The CSP's specific chemical structure enables the differential interaction with the enantiomers, leading to their separation. |

| Mobile Phase | Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. | The composition of the mobile phase is optimized to achieve the best resolution between the enantiomeric peaks. |

| Detection | UV or circular dichroism (CD) detectors. uma.es | Allows for the quantification of each enantiomer as it elutes from the column. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us The development of methods for determining enantiomeric excess without the need for pure enantiomer standards is an area of ongoing research. uma.es Other techniques like Raman Optical Activity (ROA) are also being explored for the in-situ determination of optical purity. chemrxiv.org

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and analyze the properties of this compound. Through various modeling techniques, researchers can investigate its electronic structure, stability, and interaction dynamics, complementing experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are valuable for investigating its potential interactions with biological targets, such as enzymes. As a known metabolite of the herbicide Fenoxaprop-ethyl (B166152) and an intermediate in the synthesis of other complex molecules, understanding its binding modes is of significant interest. evitachem.comchemicalbook.com

Docking simulations can elucidate how the compound fits into the active site of an enzyme, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. For example, studies on similar phenolic compounds have successfully used docking to determine binding affinity with receptors like cyclooxygenase-2 (COX-2) and superoxide (B77818) dismutase (SOD). These studies provide a framework for how this compound could be analyzed.

Table 1: Conceptual Parameters for Molecular Docking of this compound

| Parameter | Description | Example Target/Software |

|---|---|---|

| Receptor | The target protein or enzyme to which the ligand (this compound) binds. | Lipases, Cyclooxygenase (COX) |

| Ligand | The small molecule being docked. | This compound |

| Docking Software | The program used to perform the simulation. | AutoDock, Schrödinger Suite |

| Scoring Function | An algorithm that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the receptor. | Binding Energy (ΔG) |

| Predicted Interactions | The specific atomic interactions stabilizing the complex. | Hydrogen bonds, van der Waals forces, hydrophobic interactions |

Molecular Dynamics (MD) simulations provide detailed information about the behavior and movement of atoms and molecules over time. These simulations can offer insights into the structure, dynamics, and interactions of this compound in various environments. While specific MD studies on this exact compound are not widely published, research on its constituent parts, like ethyl propanoate, demonstrates the utility of this method.

MD simulations are used to study the behavior of molecules at the molecular level, which is crucial for understanding physical and chemical properties. uni-muenchen.de For a compound like this compound, MD simulations could model its interaction with lipid bilayers to assess membrane permeability or its conformational changes in a solvent, providing a dynamic view that complements the static picture from molecular docking. uni-muenchen.de

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Type | Objective | Key Insights Gained |

|---|---|---|

| Solvation Analysis | To study the compound's behavior and stability in an aqueous environment. | Solvation free energy, hydrogen bond dynamics with water. |

| Membrane Permeation | To model the compound's ability to cross a biological membrane. | Permeability coefficient, mechanism of transport. |

| Protein-Ligand Dynamics | To analyze the stability of a docked complex over time. | Stability of binding pose, conformational changes in the active site. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and vibrational frequencies of molecules. Studies on structurally related phenolic compounds often use DFT methods, such as B3LYP with a 6-31G** or 6-311+G(d,p) basis set, to achieve results that are in good agreement with experimental data. researchgate.net

For this compound, DFT calculations can predict its most stable three-dimensional conformation, bond lengths, bond angles, and theoretical vibrational spectra (FTIR and Raman). These calculations provide a fundamental understanding of the molecule's intrinsic properties.

Table 3: Typical DFT Calculation Parameters and Outputs

| Parameter | Description | Example |

|---|---|---|

| Method | The specific functional used in the calculation. | B3LYP, M06-2X |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-311+G(d,p), cc-pVTZ |

| Output Data | The properties calculated from the simulation. | Optimized Geometry, Vibrational Frequencies, Electronic Energies |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the ground state.

This analysis, typically performed using results from DFT calculations, helps in understanding the charge transfer characteristics within the molecule. nih.gov For this compound, the distribution of the HOMO and LUMO orbitals would indicate the likely sites for electron donation (nucleophilic attack) and electron acceptance (electrophilic attack), respectively.

Table 4: Interpretation of Frontier Orbital Analysis

| Orbital/Parameter | Significance | Implication for this compound |

|---|---|---|

| HOMO | Represents the ability to donate an electron. | The region of the molecule most susceptible to electrophilic attack. Likely localized on the electron-rich phenol (B47542) ring. |

| LUMO | Represents the ability to accept an electron. | The region of the molecule most susceptible to nucleophilic attack. Potentially localized around the carbonyl group of the ester. |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron potential on the molecular surface using a color spectrum.

In an MEP map, regions with negative potential (rich in electrons) are colored red and are susceptible to electrophilic attack. Regions with positive potential (poor in electrons) are colored blue and are susceptible to nucleophilic attack. Green areas represent neutral potential. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be strong negative potential sites (red), while the hydrogen atom of the hydroxyl group would be a site of high positive potential (blue). This analysis provides crucial insights for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu This analysis is used to understand intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions. nih.govresearchgate.net

NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de For this compound, this could reveal, for example, the stabilizing interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds, providing deep insight into the molecule's electronic stability.

Table 5: Key Information from NBO Analysis

| NBO Output | Description | Relevance to Molecular Stability |

|---|---|---|

| Natural Atomic Charges | The charge distribution on each atom based on the NBO method. | Provides a more chemically intuitive picture of charge distribution than other methods. |

| Hybridization | Describes the composition of the bonding orbitals (e.g., sp², sp³). | Confirms the bonding structure and geometry of the molecule. |

| Stabilization Energy (E(2)) | The energy of donor-acceptor (hyperconjugative) interactions. | Quantifies the stability gained from electron delocalization, such as resonance within the phenyl ring or interactions involving the ester group. |

Biological Activities and Molecular Interactions of Ethyl 2 4 Hydroxyphenoxy Propanoate

Enzyme Activity Modulation

The interaction of Ethyl 2-(4-hydroxyphenoxy)propanoate with enzymes is a primary area of its biological investigation. These interactions are crucial in understanding its metabolic role and its effects on biochemical pathways.

This compound has been noted for its interaction with lipase (B570770) enzymes. Some evidence suggests that the compound may enhance the activity of lipases, which are critical enzymes in the metabolism of lipids evitachem.com. This interaction is significant as it implies a role in facilitating the breakdown of fats.

The broader class of aryloxyphenoxypropionates (APPs), to which this compound belongs, is known to disrupt lipid metabolism in certain organisms, primarily through the inhibition of acetyl-CoA carboxylase (ACCase) scribd.com. While this compound is a primary metabolite of the herbicide fenoxaprop-ethyl (B166152), its direct and specific effects on lipid metabolism are a subject of ongoing research interest evitachem.comepa.gov.

Lipases are also utilized in the biotechnological production of specific stereoisomers of this compound. For instance, lipases from various microbial sources are employed for the enantioselective hydrolysis of racemic this compound to produce the (R)-enantiomer, which is a valuable chiral building block in chemical synthesis evitachem.com.

Table 1: Lipase-Related Interactions of this compound

| Interaction Type | Enzyme | Observation | Reference |

|---|---|---|---|

| Activity Modulation | Lipases | Reported to enhance lipase activity, facilitating lipid metabolism. | evitachem.com |

The potential for this compound to act as an enzyme inhibitor is primarily inferred from its classification as an aryloxyphenoxypropionate (APP). This class of compounds is well-documented to target and inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids scribd.com. ACCase inhibition is the mode of action for many commercial herbicides derived from APP structures scribd.comresearchgate.net.

This compound serves as a foundational structure and a key intermediate in the synthesis of these more complex herbicidal molecules scribd.com. However, direct studies quantifying the inhibitory potency (such as IC₅₀ values) of this compound itself against ACCase or other enzymes are not extensively reported in publicly available scientific literature. The research focus has predominantly been on the more complex derivatives rather than this specific precursor molecule.

Potential as a Lead Compound for Therapeutic Agents

The structural features of this compound, particularly its phenolic group, suggest that it could serve as a lead compound for the development of various therapeutic agents. A lead compound is a chemical starting point for the creation of new drugs.

Some studies have indicated that this compound possesses antioxidant activity . The phenolic hydroxyl group on the molecule is a key structural feature that is often associated with the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. This antioxidant potential suggests it could be a precursor for developing agents that protect against oxidative stress-related conditions. However, detailed studies with quantitative data from standard antioxidant assays (e.g., DPPH, ABTS) for this specific compound are limited in the available literature.

Currently, there is a lack of direct scientific evidence from peer-reviewed studies investigating the anti-inflammatory properties of this compound. While other molecules with a phenoxypropionate scaffold have been explored for anti-inflammatory effects, specific data for this compound has not been reported.

There are no specific studies in the available scientific literature that report on the potential anti-cancer activity of this compound. Research into the anti-cancer effects of related compounds often focuses on derivatives that are designed to be highly potent inhibitors of specific cellular targets, such as ACCase, which is upregulated in some cancers. The direct cytotoxic or anti-proliferative effects of this compound on cancer cell lines have not been documented.

Table 2: Investigated Therapeutic Potential of this compound

| Therapeutic Area | Finding/Status | Reference |

|---|---|---|

| Antioxidant | Reported to have antioxidant activity, though detailed studies are limited. | |

| Anti-inflammatory | No specific studies reported. | N/A |

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation. nih.govnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and primary functions. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid oxidation like the liver, heart, and kidney, playing a key role in lipid catabolism. nih.govmdpi.com PPARγ is crucial for lipogenesis, glucose homeostasis, and adipocyte differentiation, with its highest expression in adipose tissue. nih.govmdpi.com

While direct studies on the interaction between this compound and PPARs are not extensively documented in the provided research, its structural similarity to a class of drugs known as fibrates suggests a potential for such interactions. Fibrates, like fenofibrate, are phenoxy-acid derivatives used as hypolipidemic agents. nih.govnih.gov These compounds are well-established agonists of PPARα. nih.gov The activation of PPARα by ligands like fibrates leads to the regulation of gene expression, which in turn influences fatty acid transport and oxidation. nih.govnih.gov

PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. nih.gov This binding, in the presence of a ligand (agonist), modulates the transcription of genes that are critical for energy homeostasis. nih.govnih.gov Given that many PPAR ligands are lipid-based molecules, the structural features of this compound could potentially allow it to act as a ligand, though further investigation is required to confirm any direct agonist or antagonist activity on PPAR isoforms.

Table 1: Overview of PPAR Subtypes and Their Primary Functions

| PPAR Subtype | Primary Tissues of Expression | Key Functions |

| PPARα | Liver, Heart, Skeletal Muscle, Kidney, Brown Adipose Tissue | Fatty acid catabolism, energy dissipation, anti-inflammatory effects in the liver. nih.govmdpi.com |

| PPARγ | Adipose Tissue, Immune System | Lipid synthesis and storage, glucose homeostasis, adipocyte differentiation. nih.govmdpi.com |

| PPARβ/δ | Ubiquitously expressed | Fatty acid oxidation, regulation of blood glucose levels. nih.gov |

This table provides a general overview of PPAR functions based on available literature and does not imply a direct, confirmed interaction with this compound.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying parts of a molecule to determine which functional groups and structural features are essential for its effects and interaction with a biological target.

Influence of Stereochemistry on Biological Activity

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two different stereoisomers (enantiomers): (R) and (S). Research has demonstrated that the stereochemistry of this compound is critical for its biological activity, particularly in the context of its use as an intermediate for herbicides.

The herbicidal efficacy of aryloxyphenoxypropionate herbicides, such as those derived from this compound (e.g., fenoxaprop-ethyl, quizalofop-P-ethyl), is almost exclusively due to the (R)-enantiomer. The (R)-configuration is essential for the specific binding and inhibition of the target enzyme in plants, Acetyl-CoA Carboxylase (ACCase). This stereospecificity highlights that the three-dimensional arrangement of the atoms is crucial for the molecule to fit correctly into the enzyme's active site. The (S)-enantiomer is typically inactive or significantly less active. This principle underscores the importance of asymmetric synthesis to produce the biologically active (R)-isomer for agrochemical applications.

Table 2: Influence of Stereoconfiguration on Herbicidal Activity

| Enantiomer | Biological Activity | Rationale |

| (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | High (in derived herbicides) | The (R)-configuration is critical for effective interaction with and inhibition of the target enzyme (ACCase) in weeds, leading to over 90% control efficiency in derived products. |

| (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate | Low to negligible | The spatial arrangement of the (S)-isomer does not allow for optimal binding to the target enzyme's active site. |

Effects of Ester Group and Hydroxyl Group on Target Binding

The specific functional groups of this compound, namely the ethyl ester and the phenolic hydroxyl group, play significant roles in its physicochemical properties and, by extension, its biological interactions.

The Ester Group: The ethyl ester moiety significantly influences the lipophilicity of the molecule. Lipophilicity is a key factor in determining how a compound behaves in a biological system, affecting its absorption, distribution, and ability to cross cell membranes. The ethyl group, compared to a smaller methyl group, can enhance lipophilicity, which may improve membrane permeability. SAR models for related compounds often need to account for the steric and electronic effects of the ester group, as its size and nature can impact the strength of binding to a target protein. In many herbicidal applications, the ester form acts as a pro-herbicide, which is hydrolyzed in the plant to the active carboxylic acid.

Table 3: Functional Group Contributions to Molecular Properties and Activity

| Functional Group | Property | Influence on Biological Activity |

| Ethyl Ester | Lipophilicity | Enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability and absorption. |

| Steric/Electronic Effects | The size and nature of the ester influence binding affinity to biological targets. | |

| Hydroxyl Group | Hydrophilicity/Polarity | Imparts hydrophilic character, influencing solubility and the ability to form hydrogen bonds with target sites. |

| Reactivity | Can be a site for metabolic reactions such as oxidation. evitachem.com |

Environmental Fate and Degradation Studies of Ethyl 2 4 Hydroxyphenoxy Propanoate

Environmental Persistence and Dissipation

Hydrolysis in Aqueous Environments (pH Dependence)

Hydrolysis is a critical pathway in the degradation of the parent compound, fenoxaprop-ethyl (B166152), and the formation and subsequent breakdown of EHPP. The formation of EHPP results from the hydrolysis of the benzoxazolyl-oxy-phenyl ether linkage of fenoxaprop-ethyl, a reaction that occurs preferentially in acidic conditions. researchgate.netevitachem.com This cleavage yields both EHPP and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.net

Conversely, the ester linkage in fenoxaprop-ethyl is more susceptible to hydrolysis under basic conditions, which leads to the formation of its acid metabolite, fenoxaprop (B166891) (FA). researchgate.net Studies on fenoxaprop-ethyl have demonstrated pH-dependent degradation. In sterile buffered solutions, the half-life of fenoxaprop-ethyl was found to be significantly shorter at higher pH values, indicating that hydrolysis is faster under alkaline conditions. epa.gov For instance, at 20°C, the half-life was 1.75 days at pH 9, whereas at 50°C and pH 5, 94% of the compound remained after 5 days. epa.gov

The ester group within the EHPP molecule can also undergo hydrolysis, breaking down to form 2-(4-hydroxyphenoxy)propanoic acid (HPPA). researchgate.netpublications.gc.ca This reaction is analogous to the hydrolysis of other esters, which is typically accelerated in both acidic and basic environments. acs.org A patented method demonstrates this by hydrolyzing 2-(4-hydroxyphenoxy) ethyl propionate (B1217596) in a 10% sodium hydroxide (B78521) solution to produce its corresponding carboxylic acid. publications.gc.ca

| pH | Temperature (°C) | Half-life (days) | Remaining Compound (at end of study) |

|---|---|---|---|

| 5 | 50 | >5 | 94% after 5 days |

| 7 | 40 | 8 | Not specified |

| 7 | 50 | 4 | Not specified |

| 9 | 20 | 1.75 | Not specified |

Photolysis under Aqueous Conditions

Direct studies focusing specifically on the aqueous photolysis of Ethyl 2-(4-hydroxyphenoxy)propanoate are not extensively detailed in the available literature. However, research into the photodegradation of its parent compound, fenoxaprop-p-ethyl (B1329639) (FE), provides some context. FE has been shown to undergo photodegradation when exposed to solar irradiation. nih.gov

This photodegradation of FE proceeds through several reaction pathways, including de-esterification, photohydrolysis, and the cleavage of ether linkages. nih.gov An EPA report noted that fenoxaprop-ethyl in a sterile aqueous solution (initial pH 5.4) had a half-life of less than 8 hours under irradiation. epa.gov However, the study noted that the buffer used was unstable and photodegraded, causing a significant pH increase that may have influenced the results. epa.gov The identified photoproducts in that study were primarily 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid and 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.gov While photohydrolysis is a noted degradation mechanism for the parent compound, specific pathways detailing the formation or degradation of EHPP via photolysis are not explicitly outlined. nih.gov

Microbial Degradation in Water and Soil